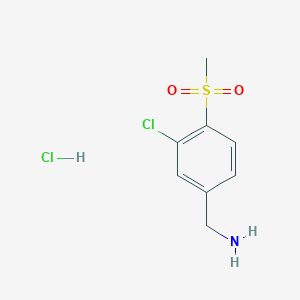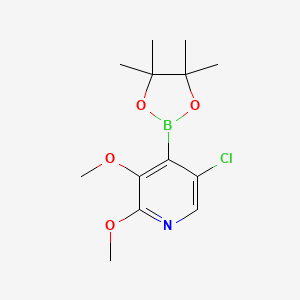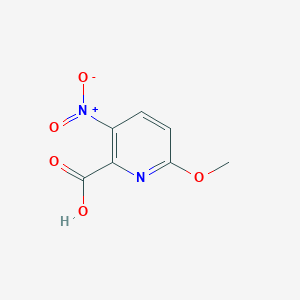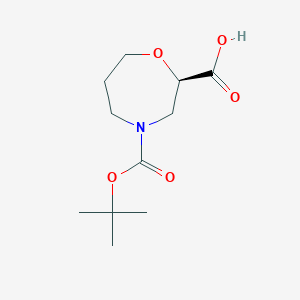
(3-Chloro-4-methanesulfonylphenyl)methanamine hydrochloride
Overview
Description
(3-Chloro-4-methanesulfonylphenyl)methanamine hydrochloride , also known by its chemical formula C₈H₁₁Cl₂NO₂S , is an organic compound. Its molecular weight is 256.15 g/mol . The compound consists of a chlorinated phenyl ring with a methanesulfonyl group attached to the fourth position. The amine group (methanamine) is also present, and it forms a hydrochloride salt .
Synthesis Analysis
The synthesis of this compound involves several steps. While I don’t have access to specific papers, I can provide a general overview. Researchers typically start with a suitable precursor, such as 4-chlorobenzenesulfonyl chloride. The methanesulfonyl group is then introduced using appropriate reagents. Finally, the amine functionality is added, followed by the formation of the hydrochloride salt .
Scientific Research Applications
Synthesis of 3-Indolyl-methanamines : 3-Indolyl-methanamines, synthesized using indium in aqueous HCl, have been efficiently produced with excellent yields, demonstrating a novel approach for the synthesis starting from indoles, aldehydes, and nitrobenzenes in water. This reaction avoids the formation of bisindolyl methanes under these conditions (Das et al., 2013).
Methanation of Carbon Dioxide : Studies on methanation, particularly the conversion of carbon dioxide to methane using catalysts like Ru/Al2O3 and Ni/Al2O3, have shown significant potential. For example, 3% Ru/Al2O3 has been identified as an excellent catalyst for CO2 methanation, offering high methane yield and better performance compared to Ni/Al2O3 catalyst (Garbarino et al., 2015).
Environmental Contaminants : Compounds like Tris(4-chlorophenyl)methane and Tris(4-chlorophenyl)methanol, identified as organochlorine contaminants in environmental samples, have been linked to the synthesis of DDT, a process that involves chloral, chlorobenzene, and sulfuric acid. This connection highlights the potential environmental impact of such chemical processes (Buser, 1995).
Catalytic Production of Methane : The catalytic production of methane from CO2 and H2 at low temperatures has been investigated, providing new insights into the reaction mechanism. This includes the steps of CO2 chemisorption, dissociation into CO and O, and reaction with H2, as evidenced by in-situ experiments (Jacquemin, Beuls, & Ruiz, 2010).
Methanation Research Review : A comprehensive review of methanation research, covering over a century, has been conducted. This includes application-oriented research focusing on reactor developments and modeling, as well as fundamental aspects like reaction mechanisms and catalyst deactivation (Rönsch et al., 2016).
Oxidation of Methyl (Methylthio)methyl Sulfoxide : Research on the oxidation of methyl (methylthio)methyl sulfoxide has led to the efficient production of bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone under different conditions. This has implications in organic synthesis and the development of new chemical processes (Ogura, Suzuki, & Tsuchihashi, 1980).
Synthesis of Isoxazoloquinolinyl Methanamines : The synthesis of isoxazoloquinolinyl methanamines has been achieved, with studies on their crystal structure and theoretical investigations. This includes the analysis of molecular electrostatic potential surfaces and potential as cancer inhibitors (Kamaraj et al., 2021).
properties
IUPAC Name |
(3-chloro-4-methylsulfonylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S.ClH/c1-13(11,12)8-3-2-6(5-10)4-7(8)9;/h2-4H,5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERJWLKFEXGBAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-methanesulfonylphenyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B1473795.png)
![Methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate](/img/structure/B1473797.png)

![7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1473800.png)

![6-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B1473806.png)
![Tert-butyl 3-oxo-4-(4-(trifluoromethyl)phenyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1473807.png)

